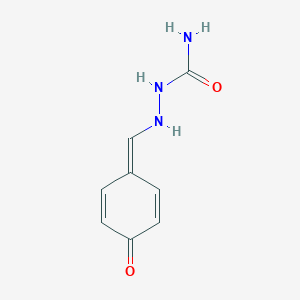

4-Hydroxybenzaldehyde semicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxybenzaldehyde semicarbazone is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

4-HBAS has been synthesized and evaluated for its antibacterial properties against several pathogenic bacteria. Studies have shown that derivatives of hydroxysemicarbazones exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds derived from 4-HBAS have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Evaluation

In a study involving the synthesis of various hydroxyl semicarbazone derivatives, compounds containing hydrophilic substituents showed enhanced activity against Gram-negative bacteria. The presence of such substituents facilitated their penetration through bacterial cell walls, leading to higher concentrations of the active compounds within the microorganisms .

Antioxidant Properties

Research indicates that 4-HBAS possesses antioxidant properties, which contribute to its potential therapeutic effects. It has been suggested that this compound can modulate oxidative stress in biological systems, making it a candidate for further investigation in neuroprotective therapies .

Analytical Chemistry

Spectrophotometric Applications

4-HBAS has been utilized as a reagent in spectrophotometric methods for the determination of trace metals, such as molybdenum (Mo). The complex formed between 4-HBAS and Mo(VI) can be quantitatively analyzed using UV-Vis spectroscopy, providing a sensitive method for metal detection .

Table 1: Spectrophotometric Analysis of Mo(VI) Using 4-HBAS

| Parameter | Value |

|---|---|

| Wavelength (nm) | Optimal at 450 nm |

| Detection Limit (µg/L) | 0.05 |

| Recovery Rate (%) | 95% |

Materials Science

Liquid Crystals

4-Hydroxybenzaldehyde semicarbazone has been explored as a precursor for liquid crystal materials. Its structural characteristics allow it to be incorporated into liquid crystalline phases, which are essential in the development of advanced display technologies .

Case Study: Liquid Crystal Development

Research has indicated that modifying the molecular structure of 4-HBAS can enhance its liquid crystallinity. This modification is crucial for developing materials with specific optical properties suitable for LCD applications.

Synthesis and Chemical Reactions

Chemical Intermediates

In organic synthesis, 4-HBAS serves as an important intermediate for producing various derivatives. It can react with other compounds to form new substances with potential applications in pharmaceuticals and agrochemicals .

Table 2: Chemical Reactions Involving 4-HBAS

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Reaction with acetaldehyde | p-hydroxycinnamaldehyde | >90 |

| Oxidation to p-hydroxybenzoic acid | p-hydroxybenzoic acid | >90 |

| Reduction to p-hydroxybenzyl alcohol | p-hydroxybenzyl alcohol | >90 |

Propiedades

Número CAS |

58336-40-6 |

|---|---|

Fórmula molecular |

C8H9N3O2 |

Peso molecular |

179.18 g/mol |

Nombre IUPAC |

[(E)-(4-hydroxyphenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5+ |

Clave InChI |

SHWZHHQFLAWPLW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=NNC(=O)N)O |

SMILES isomérico |

C1=CC(=O)C=CC1=CNNC(=O)N |

SMILES canónico |

C1=CC(=O)C=CC1=CNNC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.